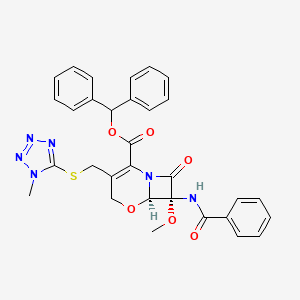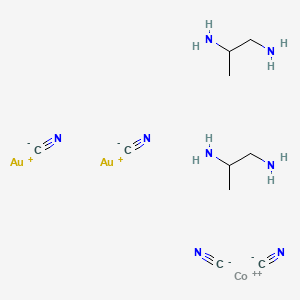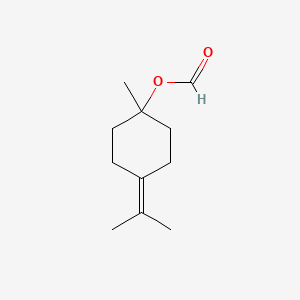
9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine is a complex organic compound characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a phenyl group attached to an acridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine typically involves multi-step organic reactions One common approach is the Friedel-Crafts acylation, where an acridine derivative is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃)
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The acridine core can be oxidized to form acridine N-oxide.
Reduction: Reduction reactions can be performed to reduce the chloro group to a methyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as phenyl lithium (PhLi) or Grignard reagents (RMgX) can be employed.
Major Products Formed:
Oxidation: Acridine N-oxide
Reduction: 9-Methyl-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine
Substitution: Various substituted acridines depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine has been studied for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs targeting various biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism by which 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine exerts its effects involves its interaction with specific molecular targets. The acridine core can intercalate with DNA, disrupting normal cellular processes. This property makes it useful in the development of anticancer and antiviral agents. The methoxyphenyl group enhances the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.
Comparison with Similar Compounds
9-Chloroanthracene: Similar in structure but lacks the methoxyphenyl and phenyl groups.
9-Methylacridine: Similar core structure but with a methyl group instead of a chloro group.
Acridine Orange: A well-known dye with a similar acridine core.
Uniqueness: 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5456-58-6 |
|---|---|
Molecular Formula |
C26H20ClNO |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
9-chloro-9-(4-methoxyphenyl)-10-phenylacridine |
InChI |
InChI=1S/C26H20ClNO/c1-29-21-17-15-19(16-18-21)26(27)22-11-5-7-13-24(22)28(20-9-3-2-4-10-20)25-14-8-6-12-23(25)26/h2-18H,1H3 |
InChI Key |
JFGXQMZJWOMCOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


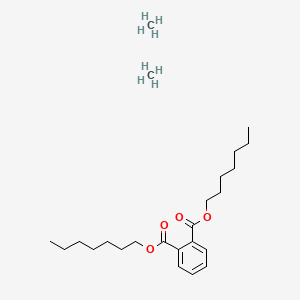
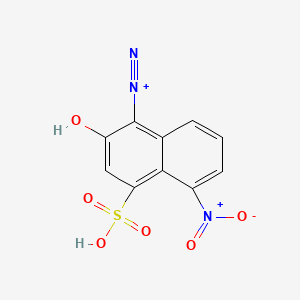


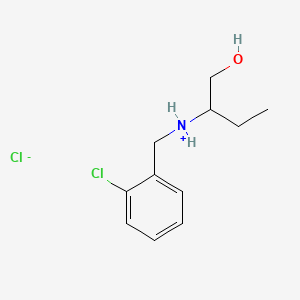
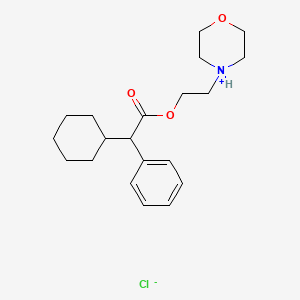
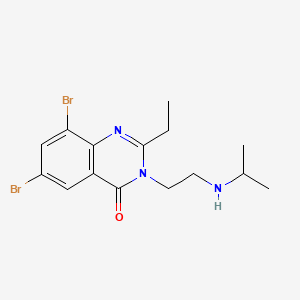
![Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B15346672.png)
